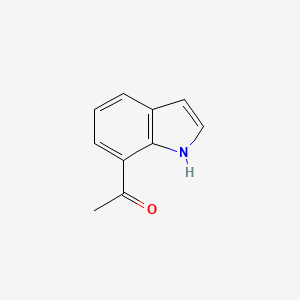

1-(1H-indol-7-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCCDMOVSQLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548957 | |

| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104019-20-7 | |

| Record name | 1-(1H-Indol-7-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104019-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-(1H-indol-7-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physicochemical properties of 1-(1H-indol-7-yl)ethanone, also known as 7-acetylindole. Due to the limited availability of experimental data for this specific isomer, this guide also includes computed data and comparative values for related isomers to provide a comprehensive profile for research and development purposes.

Core Physicochemical Data

This compound is an organic compound featuring an indole ring system acetylated at the 7-position.[1] Its structural and chemical properties are foundational to its potential applications in medicinal chemistry and materials science. Key identifiers and properties are summarized below.

| Property | Value | Data Type | Source / Notes |

| IUPAC Name | This compound | - | - |

| Synonyms | 7-Acetylindole, 7-Indolylacetone | - | [1] |

| CAS Number | 104019-20-7 | Identifier | [1] |

| Molecular Formula | C₁₀H₉NO | Structural | [1][2] |

| Molecular Weight | 159.18 g/mol | Calculated | [1] |

| Monoisotopic Mass | 159.06842 Da | Calculated | [2] |

| Physical State | Solid or liquid | Observational | Depends on purity and conditions.[1] |

| Melting Point | Data not available | Experimental | - |

| Boiling Point | Data not available | Experimental | - |

| Solubility | Soluble in organic solvents; limited solubility in water. | Qualitative | [1] |

| logP (XlogP) | 2.5 | Predicted | [2] |

| pKa | Data not available | Experimental | - |

Note: For comparison, the related isomer 1-(1H-indol-4-yl)ethanone has a predicted XLogP3 of 2.4[3], and 1-(1H-indol-6-yl)ethanone has a predicted LogP of 2.3705[4]. This suggests the 7-yl isomer likely has similar lipophilicity.

Experimental Protocols for Property Determination

Standardized methodologies are crucial for obtaining reliable physicochemical data. The following sections detail common experimental protocols for determining the key properties listed above.

The melting point provides a quick assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

-

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[5]

-

Capillary Method:

-

A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

-

The tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[8]

-

For an unknown compound, a rapid initial heating is performed to determine an approximate melting point.[7]

-

A second, fresh sample is then heated slowly, at a rate of no more than 1-2°C per minute, starting from about 20°C below the approximate melting point to ensure accuracy.[5][7]

-

The temperatures at which melting begins and is complete are recorded as the melting range.

-

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][10]

-

Principle: The liquid is heated, and the temperature of its vapor is measured as it comes to a boil. This can be done with various amounts of material.

-

Thiele Tube Method (Micro Scale):

-

Approximately 0.5 mL of the liquid is placed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]

-

The assembly is attached to a thermometer and heated in a Thiele tube filled with mineral oil.[9][11]

-

The apparatus is heated until a steady stream of bubbles emerges from the inverted capillary tube.[9][11]

-

The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9][11]

-

-

Distillation Method (Macro Scale): For larger quantities (>5 mL), a simple distillation can be performed. The highest, stable temperature recorded on the thermometer as the bulk of the material distills corresponds to the boiling point.[10][11][12] It is crucial to record the barometric pressure at the time of measurement.[10][11]

Solubility is assessed by observing the extent to which a solute dissolves in a solvent, governed by the "like dissolves like" principle.[13]

-

Principle: A small, measured amount of the solute is mixed with a measured volume of the solvent. The process involves breaking solute-solute interactions and forming new solute-solvent interactions.[13]

-

Qualitative Protocol:

-

Add approximately 25 mg of the solid compound to 0.5 mL of the solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, hexane) in a test tube.[14]

-

Vigorously shake or stir the mixture for several minutes.[15]

-

Observe closely to determine if the solid dissolves completely. If it dissolves in water, the pH can be tested with litmus paper to identify acidic or basic properties.[14][15]

-

If the compound is insoluble in water, its solubility in acidic and basic solutions can indicate the presence of basic (e.g., amine) or acidic (e.g., carboxylic acid, phenol) functional groups, respectively.[14][15][16]

-

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development, often included in frameworks like Lipinski's "rule of five".[17][18]

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of its concentration in the two phases at equilibrium is measured.

-

Shake-Flask Method (Gold Standard):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[17]

-

Add a small volume of the stock solution to a vessel containing pre-saturated n-octanol and a pH 7.4 phosphate buffer.[17]

-

The mixture is shaken vigorously until equilibrium is reached (this can take several hours).[19][20]

-

The two phases are separated, typically by centrifugation.

-

The concentration of the compound in each phase is determined using an analytical technique such as UV-Vis spectroscopy or HPLC.

-

LogP (or LogD at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]

-

The pKa value quantifies the acidity of a compound in solution.

-

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.

-

Potentiometric Titration:

-

A precise amount of the pure compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally.

-

The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.[21]

-

A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.[21]

-

-

Spectrophotometry: This method is used for compounds with a chromophore that changes upon ionization. The absorbance is measured at various pH values, and the pKa is calculated from the resulting data.[21]

-

NMR Spectroscopy: Modern NMR techniques can also be used to determine pKa values, particularly in aqueous-organic solvent mixtures, by measuring the chemical shift of specific protons as a function of pH.[22][23][24]

Visualization of Synthetic Workflow

A common route to acetylindoles involves the Friedel-Crafts acylation of an indole precursor. The diagram below illustrates a logical workflow for the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. CAS 104019-20-7: this compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 3. 1-(1H-Indol-4-yl)ethanone | C10H9NO | CID 13004673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. westlab.com [westlab.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemconnections.org [chemconnections.org]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. scribd.com [scribd.com]

- 16. m.youtube.com [m.youtube.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Overview of 1-(1H-indol-7-yl)ethanone: Structure, Identification, and Comparative Context

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a concise overview of 1-(1H-indol-7-yl)ethanone, a positional isomer of acetylindole. Due to the limited availability of in-depth experimental data for this specific isomer in public scientific literature, this document focuses on its fundamental chemical identity, structure, and physicochemical properties. To provide a broader context for researchers, a comparative discussion of the synthesis and biological activities of the more extensively studied acetylindole isomers is included. This guide aims to be a foundational resource while also highlighting the current knowledge gap regarding the 7-yl variant.

Chemical Structure and Identification

This compound, also known as 7-acetylindole, is an organic compound featuring an indole ring system acetylated at the 7th position. The precise placement of the acetyl group on the benzene portion of the indole core distinguishes it from its more commonly studied isomers, 1-acetylindole and 3-acetylindole.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₉NO

-

CAS Registry Number: 33979-43-0

The structural representation of this compound is as follows:

A comparative visualization of the key positional isomers of acetylindole is provided below to illustrate the structural differences.

Caption: Positional Isomers of Acetylindole.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 159.18 g/mol |

| Monoisotopic Mass | 159.068414 g/mol |

| Topological Polar Surface Area | 32.9 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 190 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

Note: The data presented above is computationally derived and sourced from chemical databases.

Synthesis of Acetylindoles: A General Overview

Common synthetic strategies for acetylindoles include:

-

Friedel-Crafts Acylation: This is a classic method for acylating aromatic rings. However, for indoles, the high nucleophilicity can lead to side reactions, including polymerization or acylation at the nitrogen (N1) or the C3 position.[1] The direct acylation to the C7 position is generally not favored and would likely require a starting material with a directing group or a multi-step synthesis.

-

Acylation of N-protected Indoles: To avoid N-acylation, the indole nitrogen is often protected with a suitable group. Subsequent Friedel-Crafts acylation can then be directed to the carbon skeleton. However, achieving selectivity for the C7 position remains a synthetic challenge.

-

Synthesis from Substituted Precursors: A more targeted approach would involve starting with an indole derivative that already has a functional group at the C7 position, which can then be converted to an acetyl group. For example, a 7-carboxyindole or a 7-cyanoindole could potentially be transformed into 7-acetylindole through established organic reactions.

Due to the lack of a published, reproducible protocol, researchers interested in obtaining this compound may need to develop a synthetic route based on these general principles and optimize the reaction conditions.

Biological Activity of Acetylindole Isomers: A Comparative Context

It is crucial to note that there is a significant lack of information regarding the biological activity and potential signaling pathway involvement of this compound. However, research into its isomers has revealed a range of biological effects, which may suggest potential, yet unproven, areas of investigation for the 7-yl variant.

-

1-(1H-indol-1-yl)ethanone (1-acetylindole): Derivatives of this isomer have been investigated as inhibitors of the CBP/EP300 bromodomain, which are epigenetic targets in cancer therapy, particularly for castration-resistant prostate cancer.

-

1-(1H-indol-3-yl)ethanone (3-acetylindole): This is the most studied isomer. 3-acetylindole and its derivatives have been reported to possess a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] They serve as important precursors for the synthesis of various bioactive indole alkaloids.[3][4] The diverse biological profile of 3-acetylindoles highlights the therapeutic potential of the acetylindole scaffold.[1][2]

Disclaimer: The biological activities mentioned above are specific to the 1-yl and 3-yl isomers of acetylindole and should not be extrapolated to this compound without experimental validation.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a known structure and CAS number. However, a comprehensive review of the scientific literature reveals a notable absence of in-depth research into its synthesis, characterization, and biological activity. This stands in contrast to the extensive studies conducted on its 1-yl and 3-yl isomers, which have shown promise in various therapeutic areas.

The lack of data on this compound represents a knowledge gap and an opportunity for new research. Future investigations could focus on:

-

Developing and publishing a robust and regioselective synthesis protocol.

-

Conducting full spectral characterization (NMR, IR, Mass Spectrometry).

-

Screening for biological activity, for instance, as a kinase inhibitor, an anti-inflammatory agent, or an anticancer compound, drawing inspiration from the activities of its isomers.

This technical guide provides the foundational information currently available for this compound and contextualizes it within the broader family of acetylindoles, aiming to facilitate and encourage future research into this understudied molecule.

References

Spectroscopic Profile of 7-Acetylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-acetylindole (1-(1H-indol-7-yl)ethanone), a key heterocyclic compound with applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for 7-acetylindole in the public domain, this document presents a detailed analysis of a closely related derivative, ethyl 7-acetyl-1H-indole-2-carboxylate. This information serves as a valuable reference for the characterization and synthesis of 7-substituted indole derivatives.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for ethyl 7-acetyl-1H-indole-2-carboxylate. These values provide a strong foundation for predicting the spectral characteristics of the parent compound, 7-acetylindole.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 7-acetyl-1H-indole-2-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.61 | br s | - | 1H | NH |

| 7.97 | dd | 7.9, 1.2 | 1H | Ar-H |

| 7.64 | dd | 7.9, 1.2 | 1H | Ar-H |

| 7.27 | t | 7.9 | 1H | Ar-H |

| 7.21 | d | 1.2 | 1H | Ar-H |

| 4.41 | q | 7.1 | 2H | -OCH₂CH₃ |

| 2.75 | s | - | 3H | -COCH₃ |

| 1.42 | t | 7.1 | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 7-acetyl-1H-indole-2-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 201.7 | C=O (acetyl) |

| 162.2 | C=O (ester) |

| 135.8 | Ar-C |

| 133.5 | Ar-C |

| 130.4 | Ar-C |

| 129.8 | Ar-C |

| 124.2 | Ar-C |

| 122.9 | Ar-C |

| 119.8 | Ar-C |

| 107.8 | Ar-C |

| 62.1 | -OCH₂CH₃ |

| 30.0 | -COCH₃ |

| 14.5 | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Infrared (IR) Spectroscopic Data of Ethyl 7-acetyl-1H-indole-2-carboxylate

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3285 | N-H stretch |

| 2981 | C-H stretch (aliphatic) |

| 1700 | C=O stretch (ester) |

| 1664 | C=O stretch (ketone) |

| 1519 | C=C stretch (aromatic) |

| 1241 | C-O stretch |

Table 4: Mass Spectrometry (MS) Data of Ethyl 7-acetyl-1H-indole-2-carboxylate

| m/z | Ion |

| 232.0968 | [M+H]⁺ |

Technique: High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the analysis of 7-acetylindole and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a relevant m/z range.

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like 7-acetylindole.

Unveiling the Potential: A Technical Guide to the Biological Activity of 1-(1H-indol-7-yl)ethanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding and potential biological activities of the heterocyclic compound 1-(1H-indol-7-yl)ethanone. While direct experimental data on the biological effects of this specific isomer is limited in publicly available literature, this document extrapolates potential activities based on the established pharmacology of structurally related indole ethanone derivatives. This guide outlines detailed experimental protocols for investigating these potential activities, including cyclooxygenase (COX) inhibition and bromodomain modulation. Furthermore, it presents hypothetical signaling pathways and experimental workflows to guide future research and drug discovery efforts centered on this compound.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. The ethanone substituent on the indole ring provides a key chemical handle for molecular interactions and further chemical modification. While significant research has focused on isomers such as 1-(1H-indol-1-yl)ethanone and 1-(1H-indol-3-yl)ethanone, the 7-substituted isomer, this compound, remains largely unexplored. This guide aims to bridge this knowledge gap by proposing potential biological targets and providing a detailed roadmap for their experimental validation.

Potential Biological Activities and Mechanisms of Action

Based on the activities of its isomers and other indole derivatives, two primary areas of potential biological activity for this compound are proposed:

-

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition: Derivatives of 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated as inhibitors of COX-2, an enzyme implicated in inflammation and pain.[1][2][3][4] Molecular docking studies of these derivatives suggest that the indole scaffold can fit into the active site of the COX-2 enzyme.[2][3][4] It is hypothesized that this compound may also exhibit inhibitory activity against COX enzymes, potentially with selectivity for COX-2.

-

Anticancer Activity via Bromodomain Inhibition: A series of 1-(1H-indol-1-yl)ethanone derivatives have been identified as potent inhibitors of the bromodomains of the CREB-binding protein (CBP) and its homolog EP300.[5] These bromodomains are epigenetic readers that play a crucial role in gene transcription and are considered therapeutic targets in various diseases, including cancer.[5][6] Inhibition of CBP/EP300 has shown promise in the treatment of castration-resistant prostate cancer.[5] Given the shared indole core, this compound is a candidate for investigation as a potential CBP/EP300 bromodomain inhibitor.

Proposed Experimental Investigations

To elucidate the biological activity of this compound, a systematic experimental approach is recommended. The following sections detail the protocols for key assays.

In Vitro Enzyme Inhibition Assays

This assay will determine the inhibitory potency of this compound against COX-1 and COX-2 enzymes, allowing for the assessment of its selectivity.

Table 1: Hypothetical Quantitative Data for COX Inhibition by this compound

| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | COX-1 | Data not available | Data not available |

| COX-2 | Data not available | ||

| Celecoxib (Control) | COX-1 | ~15 | ~0.067 |

| COX-2 | ~1 |

Experimental Protocol:

A fluorometric inhibitor screening kit can be used for this assay.[7]

-

Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions. Reconstitute the human recombinant COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound to determine the IC₅₀ value. A known COX inhibitor, such as celecoxib, should be used as a positive control.

-

Assay Procedure:

-

Add COX assay buffer, reconstituted enzyme (COX-1 or COX-2), and the COX probe to the wells of a 96-well plate.

-

Add the test compound or control to the appropriate wells.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) over time using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay to quantify the binding of this compound to the CBP bromodomain.[8][9][10]

Table 2: Hypothetical Quantitative Data for CBP Bromodomain Inhibition

| Compound | Target | IC₅₀ (µM) |

| This compound | CBP Bromodomain | Data not available |

| SGC-CBP30 (Control) | CBP Bromodomain | ~0.02 |

Experimental Protocol:

-

Reagent Preparation: Prepare assay buffer, biotinylated histone peptide substrate, GST-tagged CBP bromodomain, glutathione acceptor beads, and streptavidin donor beads.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions. A known CBP bromodomain inhibitor, such as SGC-CBP30, should be used as a positive control.

-

Assay Procedure:

-

In a 384-well plate, incubate the GST-tagged CBP bromodomain with the test compound or control.

-

Add the biotinylated histone peptide substrate.

-

Add glutathione acceptor beads and incubate.

-

Add streptavidin donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the protein-peptide interaction. Calculate the IC₅₀ value from the dose-response curve.

Cell-Based Assays

This assay will evaluate the cytotoxic or cytostatic effects of this compound on human prostate cancer cell lines.

Table 3: Hypothetical Quantitative Data for Cell Growth Inhibition

| Compound | Cell Line | GI₅₀ (µM) |

| This compound | LNCaP | Data not available |

| 22Rv1 | Data not available | |

| C4-2B | Data not available | |

| Enzalutamide (Control) | LNCaP | ~1-5 |

Experimental Protocol:

-

Cell Culture: Culture human prostate cancer cell lines such as LNCaP, 22Rv1, and C4-2B in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[11][12]

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.

-

Cell Viability Measurement: Use a resazurin-based assay or MTT assay to determine cell viability.

-

Data Analysis: Calculate the GI₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curve.

This experiment will determine if this compound can modulate the expression of androgen receptor (AR) and prostate-specific antigen (PSA), which are key proteins in prostate cancer.

Experimental Protocol:

-

Cell Treatment and Lysis: Treat LNCaP cells with this compound for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13][14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of AR and PSA.

Visualizations

Hypothetical Signaling Pathways

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Caption: Hypothetical pathway for anticancer effects via CBP/EP300 bromodomain inhibition.

Experimental Workflows

Caption: Workflow for in vitro screening of this compound.

Caption: Workflow for cell-based evaluation of a lead compound.

Conclusion

While this compound represents a novel and understudied chemical entity, its structural similarity to other biologically active indole derivatives suggests significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications. This technical guide provides a robust framework for initiating a comprehensive investigation into its pharmacological profile. The detailed experimental protocols and conceptual workflows presented herein are intended to facilitate the discovery and development of new therapeutic agents based on this promising scaffold. Further research is strongly encouraged to elucidate the precise mechanisms of action and to validate the therapeutic potential of this compound.

References

- 1. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]

- 5. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. westbioscience.com [westbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accegen.com [accegen.com]

- 12. In vitro and in vivo model systems used in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. origene.com [origene.com]

- 14. Western blot protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Solubility Profile of 7-Acetylindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. 7-acetylindole, a derivative of the privileged indole scaffold, is a compound of interest in medicinal chemistry. This technical guide addresses the solubility profile of 7-acetylindole in organic solvents. Due to the current absence of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive predicted solubility profile based on first principles and data from analogous structures. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility, enabling researchers to generate precise data for their specific applications.

Introduction to 7-Acetylindole and its Solubility

7-acetylindole is a heterocyclic organic compound featuring an indole ring system substituted with an acetyl group at the 7-position. The indole motif is a cornerstone in numerous pharmaceuticals and biologically active compounds, and modifications to this core, such as the addition of an acetyl group, can significantly alter its physicochemical properties. Understanding the solubility of 7-acetylindole is paramount for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

-

Formulation Development: Designing suitable delivery systems and dosage forms.

-

Biological Screening: Ensuring adequate concentration in in vitro and in vivo assays.

This guide serves as a foundational resource for researchers by predicting the solubility behavior of 7-acetylindole and providing the methodology to quantify it.

Predicted Solubility Profile of 7-Acetylindole

The principle of "like dissolves like" governs the solubility of a solute in a solvent. This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of 7-acetylindole—comprising a moderately polar indole ring with a hydrogen-bond-donating N-H group and a polar, hydrogen-bond-accepting acetyl group—suggests it will exhibit a range of solubilities across different solvent classes. Its overall character is moderately polar.

Based on these structural features and solubility data from related indole derivatives, a qualitative solubility profile for 7-acetylindole has been predicted.

Data Presentation: Predicted Solubility in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and strong hydrogen bond accepting capability of DMSO can effectively solvate both the indole N-H and the acetyl group. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent that can engage in strong dipole-dipole interactions and accept hydrogen bonds. | |

| Acetonitrile (ACN) | Moderate | Its polarity and ability to accept hydrogen bonds suggest good solubility, though likely less than DMSO or DMF. | |

| Acetone | Moderate | The ketone group can interact with the indole moiety, but its lower polarity compared to DMSO may limit very high solubility. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which facilitates strong interactions with the 7-acetylindole molecule. |

| Ethanol (EtOH) | Moderate | Similar to methanol but slightly less polar, which may result in a marginal decrease in solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | The molecule's aromatic rings and overall structure allow for reasonable van der Waals interactions with this moderately polar solvent. |

| Toluene | Low to Moderate | Aromatic π-π stacking interactions between toluene and the indole ring are possible, but the polarity mismatch limits high solubility. | |

| Hexanes | Low | As a highly non-polar aliphatic solvent, hexanes are unlikely to effectively solvate the polar functional groups of 7-acetylindole. |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative data.

Experimental Protocol: Determination of Equilibrium Solubility

The most common and reliable method for determining the solubility of a crystalline compound is the equilibrium (or shake-flask) method. This protocol ensures that the solution has reached its saturation point at a given temperature.

Methodology

-

Preparation of Solvent: Use high-purity (e.g., HPLC grade) organic solvents for all experiments.

-

Sample Addition: Add an excess amount of crystalline 7-acetylindole to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator. The time required to reach equilibrium should be determined empirically but is typically between 24 and 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not adsorb the solute.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of 7-acetylindole in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve of known concentrations.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in standard units such as mg/mL or mol/L.

Mandatory Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the core principle governing solubility and the experimental workflow for its determination.

Caption: Logical diagram of the 'like dissolves like' principle.

Caption: Workflow for the equilibrium solubility shake-flask method.

The Rise of 7-Substituted Indoles: A Technical Guide to Their Discovery and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Among its many derivatives, 7-substituted indoles have emerged as a class of compounds with significant and diverse biological activities, attracting considerable attention in the field of drug discovery.[4] Their unique substitution pattern allows for the fine-tuning of physicochemical properties and target interactions, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth review of the discovery, synthesis, and multifaceted significance of 7-substituted indoles, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Discovery and Synthesis: Paving the Way for Novel Therapeutics

The journey to unlock the potential of 7-substituted indoles has been driven by advancements in synthetic organic chemistry. Traditional indole synthesis methods often lack the regioselectivity required for efficient substitution at the 7-position.[5] However, the development of modern synthetic strategies has overcome these limitations, enabling the targeted synthesis of a wide array of 7-substituted indole derivatives.

Key synthetic approaches include:

-

Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have proven to be powerful tools for the functionalization of the indole core, including the 7-position.[5][6] These methods allow for the introduction of a variety of substituents with high efficiency and functional group tolerance.

-

Fischer Indole Synthesis: This classic method, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, has been adapted for the synthesis of 7-substituted indoles through the use of appropriately substituted anilines.[7]

-

Heck Cyclization: Intramolecular Heck reactions have been successfully employed for the construction of the indole ring system, providing a route to 7-substituted indoles from suitably functionalized precursors.[5]

-

Lithiation: Directed ortho-lithiation of N-protected indoles, followed by reaction with an electrophile, offers a direct method for introducing substituents at the 7-position.

These synthetic advancements have been instrumental in generating diverse libraries of 7-substituted indoles for biological screening, leading to the discovery of compounds with a broad spectrum of therapeutic potential.

Therapeutic Significance: A Plethora of Biological Activities

The strategic placement of substituents at the 7-position of the indole ring has yielded compounds with potent activity against a range of biological targets. This has established 7-substituted indoles as a privileged scaffold in drug development, with applications in oncology, neuroscience, and infectious diseases.

Anticancer Activity

A significant focus of research on 7-substituted indoles has been in the area of oncology. These compounds have demonstrated the ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: Many 7-substituted indoles, particularly the 7-azaindole subclass, have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[8][9]

-

PIM Kinases: N-substituted 7-azaindoles have been discovered as pan-PIM kinase inhibitors, showing tumor growth inhibition in preclinical models.[10] PIM kinases are involved in cell cycle progression and apoptosis, making them attractive targets for cancer therapy.[11]

-

PDK1 (3-Phosphoinositide-Dependent Protein Kinase-1): 7-Azaindoles have been identified as inhibitors of PDK1, a master regulator of several signaling pathways crucial for cell growth and survival, including the PI3K/Akt pathway.[7][12]

-

ROCK (Rho-Associated Coiled-Coil Containing Protein Kinase): 7-Azaindoles have shown inhibitory activity against ROCK, a key player in cell motility, invasion, and metastasis.[8][12]

-

CDK9 (Cyclin-Dependent Kinase 9) and Haspin Kinase: Certain 7-azaindole derivatives have been found to be dual inhibitors of CDK9/CyclinT and Haspin kinase, both of which are considered important targets in oncology.[13]

The following table summarizes the anticancer activity of selected 7-substituted indole derivatives.

| Compound Class | Specific Compound Example | Target | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 7-Azaindole Derivative | Compound 8l | Haspin Kinase | - | 14 nM | [13] |

| 7-Azaindole Derivative | Compound 8g | CDK9/CyclinT | - | Micromolar range | [13] |

| 7-Azaindole Derivative | Compound 8h | CDK9/CyclinT & Haspin | - | Micromolar range | [13] |

| Pyrazole-Indole Hybrid | Compound 7a | - | HepG2 | 6.1 ± 1.9 μM | [14] |

| Pyrazole-Indole Hybrid | Compound 7b | - | HepG2 | 7.9 ± 1.9 μM | [14] |

| Indole-Based Tyrphostin | Compound 2a | - | Huh-7 | 0.01-0.04 µM | [15] |

| Indole-Based Tyrphostin | Compound 3a | - | Huh-7 | 0.01-0.04 µM | [15] |

| Ursolic Acid-Indole Derivative | Compound 5f | Topoisomerase IIα | SMMC-7721 | 0.56 ± 0.08 μM | [4][16] |

| Ursolic Acid-Indole Derivative | Compound 5f | Topoisomerase IIα | HepG2 | 0.91 ± 0.13 μM | [4][16] |

| 6,7-Annulated-4-substituted Indole | Various | - | L1210 | 0.5-4 µM | [17] |

| Betulin-Indole Derivative | EB355A | - | MCF-7 | 67 µM | [18] |

Neurological and Other Activities

Beyond cancer, 7-substituted indoles have shown promise in targeting central nervous system disorders.

Dopamine D4 Receptor Ligands: 7-Azaindole derivatives have been synthesized and evaluated as potential ligands for the dopamine D4 receptor, a target for the treatment of neuropsychiatric disorders such as schizophrenia.[19][20] The affinity of these compounds for the receptor is a key determinant of their potential therapeutic efficacy.

The table below presents binding affinity data for selected 7-azaindole derivatives targeting the dopamine D4 receptor.

| Compound Class | Specific Compound Example | Target | Binding Affinity (Kᵢ) | Reference |

| 2-Aminomethyl-5-cyanoindole | FAUC 299 (3f) | Dopamine D4 | 0.52 nM | [21] |

| 2-Aminomethyl-5-cyanoindole | FAUC 316 (3j) | Dopamine D4 | 1.0 nM | [21] |

| Pyrazolo[1,5-a]pyridine Derivative | Compound 10d | Dopamine D4 | 2.0 nM | [22] |

Key Signaling Pathways Involving 7-Substituted Indole Targets

A deeper understanding of the mechanisms of action of 7-substituted indoles requires an examination of the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate some of the key pathways targeted by these compounds.

Caption: PDK1 Signaling Pathway Inhibition by 7-Substituted Indoles.

Caption: PIM1 Signaling Pathway Inhibition by 7-Substituted Indoles.

Caption: ROCK Signaling Pathway Inhibition by 7-Substituted Indoles.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 7-Substituted Indoles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 7-haloindole with a boronic acid.

Materials:

-

7-Haloindole (e.g., 7-bromoindole) (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., a mixture of dioxane and water or DME)

-

Schlenk tube or microwave vial

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 7-haloindole, arylboronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.

-

Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-substituted indole.[23]

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Purified kinase enzyme

-

Biotinylated substrate peptide

-

Adenosine triphosphate (ATP)

-

7-Substituted indole inhibitor (test compound) at various concentrations

-

Assay buffer

-

Europium cryptate-labeled anti-phospho-substrate antibody (donor fluorophore)

-

Streptavidin-XL665 (acceptor fluorophore)

-

Microplate reader capable of HTRF detection

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase enzyme, biotinylated substrate peptide, ATP, and the test compound in the assay buffer.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30 °C) for a specific time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagents: the europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

Signal Measurement: After a further incubation period, measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.[24]

Cell Viability Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

7-Substituted indole inhibitor (test compound)

-

MTT solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[4]

High-Throughput Screening in the Discovery of 7-Substituted Indoles

The discovery of novel 7-substituted indoles with therapeutic potential often begins with high-throughput screening (HTS) of large compound libraries. This process allows for the rapid identification of "hits" that can be further optimized into lead compounds.

Caption: High-Throughput Screening Workflow for 7-Substituted Indole Drug Discovery.

Conclusion and Future Perspectives

7-Substituted indoles represent a highly valuable and versatile scaffold in modern drug discovery. The continuous development of innovative synthetic methodologies has enabled the exploration of a vast chemical space, leading to the identification of compounds with potent and selective activities against a wide range of therapeutic targets. The significant anticancer and neurological activities demonstrated by this class of compounds underscore their potential for addressing unmet medical needs. Future research in this area will likely focus on the further refinement of structure-activity relationships, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of novel biological targets. The integration of computational modeling and advanced screening technologies will undoubtedly accelerate the discovery and development of the next generation of 7-substituted indole-based therapeutics.

References

- 1. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular signalling: PDK1--a kinase at the hub of things - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDK1-AKT signaling pathway regulates the expression and function of cardiac hyperpolarization-activated cyclic nucleotide-modulated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PIM1 - Wikipedia [en.wikipedia.org]

- 12. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(1H-indol-7-yl)ethanone for Researchers and Drug Development Professionals

An Introduction to a Versatile Indole Derivative

1-(1H-indol-7-yl)ethanone, a substituted indole, presents a scaffold of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, suggesting its potential as a building block for novel therapeutic agents. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, relevant experimental protocols, and potential biological significance, tailored for researchers, scientists, and drug development professionals.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and unambiguous identification, it is crucial to be aware of the various synonyms and alternative names for this compound. The most commonly encountered synonym is 7-acetylindole .

Other recognized names include:

-

1-(1H-Indol-7-yl)ethan-1-one

-

Ethanone, 1-(1H-indol-7-yl)-

-

7-Indolyl methyl ketone

Its unique Chemical Abstracts Service (CAS) registry number is 104019-20-7 .

Physicochemical and Spectroscopic Data

Precise quantitative data for this compound is not extensively documented in publicly accessible literature. However, based on data from closely related indole derivatives and computational predictions, the following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | PubChem |

| Molecular Weight | 159.19 g/mol | PubChem |

| XLogP3 | 2.1 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Predicted) |

| Rotatable Bond Count | 1 | PubChem (Predicted) |

| Exact Mass | 159.068414 g/mol | PubChem |

| Monoisotopic Mass | 159.068414 g/mol | PubChem |

| Topological Polar Surface Area | 32.9 Ų | PubChem (Predicted) |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 190 | PubChem (Predicted) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Signals expected for aromatic protons on the indole ring, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances anticipated for the carbonyl carbon, aromatic carbons of the indole ring, and the methyl carbon of the acetyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching of the ketone, and C-H and C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 159.19. |

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for similar indole derivatives.

Synthesis of this compound

A plausible synthetic route to 7-acetylindole involves the Friedel-Crafts acylation of indole. However, due to the high reactivity of the indole nucleus, direct acylation can lead to a mixture of products. A more controlled approach would involve the use of a protecting group on the indole nitrogen, followed by a directed metallation and acylation at the C7 position.

Protocol: Synthesis via Directed Ortho-Metalation

-

Protection of Indole:

-

Dissolve indole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).

-

Add a strong base (e.g., sodium hydride, NaH) at 0°C to deprotonate the indole nitrogen.

-

Introduce a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group by adding TBDMS-Cl.

-

Allow the reaction to warm to room temperature and stir until complete.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the N-protected indole by column chromatography.

-

-

Directed Ortho-Metalation and Acylation:

-

Dissolve the N-protected indole in dry THF under an inert atmosphere (e.g., argon).

-

Cool the solution to -78°C.

-

Add a strong lithium base, such as n-butyllithium (n-BuLi), dropwise to effect lithiation at the C7 position.

-

After stirring for an appropriate time, add an acetylating agent, such as N,N-dimethylacetamide, to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

-

Deprotection:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Remove the protecting group using appropriate conditions (e.g., tetrabutylammonium fluoride, TBAF, for a silyl protecting group).

-

Purify the final product, this compound, by column chromatography.

-

Purification Protocol

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol/water, ethyl acetate/hexanes).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexanes), collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electrospray ionization, ESI, or electron ionization, EI).

-

Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

-

Analyze the fragmentation pattern to further support the proposed structure.

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively reported, the indole and, more specifically, the 7-azaindole scaffolds are known to be "privileged structures" in medicinal chemistry, frequently appearing in kinase inhibitors.[1] Many indole derivatives have been found to modulate key cellular signaling pathways implicated in cancer and inflammation.[2]

Notably, the PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several indole-containing compounds have been shown to inhibit components of this pathway.[2] Given the structural similarities, it is plausible that this compound or its derivatives could exhibit inhibitory activity against kinases within this pathway.

Experimental Workflow for Kinase Inhibitor Screening:

To investigate the potential of this compound as a kinase inhibitor, a typical experimental workflow would involve a multi-tiered screening process.

Conclusion

This compound represents a valuable chemical entity with the potential for further exploration in drug discovery. While comprehensive experimental data for this specific molecule is emerging, the information available for related indole and azaindole derivatives provides a strong foundation for future research. The protocols and potential biological targets outlined in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry. Further investigation into the synthesis, biological activity, and mechanism of action of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

Commercial suppliers and availability of 1-(1H-indol-7-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1H-indol-7-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical properties, commercial availability (or lack thereof), a detailed synthesis protocol, and its potential applications in drug discovery and development.

Introduction

This compound, also known as 7-acetylindole, is a member of the indole family, a class of heterocyclic compounds widely found in natural products and pharmaceuticals. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs. The specific substitution pattern of this compound makes it a valuable building block for accessing novel chemical entities with potential therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from publicly available databases and theoretical predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | PubChemLite[1] |

| Molecular Weight | 159.19 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 159.068 g/mol | PubChemLite[1] |

| SMILES | CC(=O)C1=CC=CC2=C1NC=C2 | PubChemLite[1] |

| InChI | InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | PubChemLite[1] |

| XlogP (predicted) | 2.5 | PubChemLite[1] |

Commercial Availability

Synthesis of this compound

Due to the lack of commercial suppliers, a reliable synthetic protocol is essential. The following procedure is a representative method for the preparation of this compound.

Experimental Protocol: Synthesis via Fischer Indole Synthesis

This protocol is a generalized representation based on common synthetic routes for indole derivatives.

Reaction Scheme:

A potential synthetic route to this compound.

Materials:

-

2-Nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Iron powder (Fe)

-

Glacial acetic acid (AcOH)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Step 1: Formation of the enamine. A mixture of 2-nitrotoluene and N,N-dimethylformamide dimethyl acetal is heated, typically at reflux, for several hours until the reaction is complete (monitored by TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude enamine intermediate.

-

Step 2: Reduction of the nitro group. The crude enamine is dissolved in a mixture of glacial acetic acid and ethanol. Iron powder is added portion-wise while stirring. The reaction mixture is heated to reflux for several hours. After completion, the mixture is filtered through celite to remove the iron salts, and the filtrate is concentrated.

-

Step 3: Cyclization to form the indole ring. The residue from the previous step is dissolved in a suitable solvent such as toluene or xylene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or hydrochloric acid) is added. The mixture is heated to reflux, often with a Dean-Stark trap to remove water, to drive the cyclization.

-

Step 4: Work-up and purification. The reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on data for similar indole derivatives.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | NH |

| ~7.6 | d | 1H | Ar-H |

| ~7.2-7.4 | m | 3H | Ar-H |

| ~6.5 | t | 1H | Ar-H |

| ~2.6 | s | 3H | -COCH₃ |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O |

| ~135 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-CH |

| ~118 | Ar-C |

| ~103 | Ar-CH |

| ~28 | -CH₃ |

Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 159 | [M]⁺ |

| 144 | [M-CH₃]⁺ |

| 116 | [M-CH₃-CO]⁺ |

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively reported, its structural motif is present in compounds with diverse pharmacological properties. The acetyl group at the 7-position serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Potential as a Scaffold for Kinase Inhibitors

The indole nucleus is a common feature in many kinase inhibitors. The 7-substituted indole scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

Precursor for Serotonin Receptor Ligands

Indole derivatives are well-known for their interaction with serotonin receptors. Modification of the acetyl group and the indole nitrogen of this compound could lead to the development of novel ligands for different serotonin receptor subtypes, which are targets for treating neurological and psychiatric disorders.

Role in the Synthesis of Anti-inflammatory Agents

Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of the COX-2 enzyme, a key target for anti-inflammatory drugs. This suggests that 7-substituted analogues could also exhibit similar activities.

Signaling Pathway Involvement (Hypothetical):

Hypothetical drug discovery pathways for this compound derivatives.

Conclusion

This compound is a valuable, yet not commercially widespread, chemical intermediate. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The versatility of the indole scaffold and the presence of a functionalizable acetyl group make this compound a promising starting point for the development of novel therapeutics targeting a range of diseases. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore its potential in drug discovery.

References

The Strategic Role of 1-(1H-indol-7-yl)ethanone in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 1-(1H-indol-7-yl)ethanone, a lesser-explored isomer of the acetylindole family, is emerging as a valuable synthetic intermediate for the construction of complex heterocyclic scaffolds and pharmacologically active molecules. Its unique substitution pattern, with an acetyl group at the 7-position of the indole ring, offers distinct synthetic opportunities compared to its more common 1-, 2-, and 3-acetyl counterparts. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role as a key building block in medicinal chemistry and drug development.

Chemical Properties and Spectroscopic Data

This compound is a solid at room temperature with the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol . While detailed experimental data is not extensively published, its predicted properties and the spectroscopic data of related compounds provide valuable insights for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | PubChem |

| Molecular Weight | 159.19 g/mol | PubChem |

| XlogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 159.068414 g/mol | PubChem |

| Monoisotopic Mass | 159.068414 g/mol | PubChem |

| Topological Polar Surface Area | 33.9 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

Synthesis of this compound: A Regioselective Challenge

The synthesis of this compound presents a significant regioselectivity challenge. Direct Friedel-Crafts acylation of indole is not a viable method as it predominantly yields the 3-acylindole. Therefore, strategic approaches are required to achieve acylation at the C7 position. The most promising route involves the use of a pre-functionalized indole, such as 7-bromoindole, as a starting material.

Synthetic Pathway via Grignard Reaction of 7-Bromoindole

A key strategy for the synthesis of this compound involves a Grignard reaction of 7-bromoindole followed by acylation. This multi-step process allows for the specific introduction of the acetyl group at the desired position.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from 7-Bromoindole (Generalized)

Step 1: N-Protection of 7-Bromoindole

-

Dissolve 7-bromoindole (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).

-

Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes, then add the protecting group precursor (e.g., tosyl chloride or di-tert-butyl dicarbonate, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the N-protected 7-bromoindole by column chromatography.

Step 2: Grignard Reagent Formation and Acylation

-

Activate magnesium turnings (1.5 eq) in anhydrous THF.

-

Add a solution of N-protected 7-bromoindole (1.0 eq) in anhydrous THF dropwise to the magnesium suspension.

-

Heat the mixture gently to initiate the Grignard reaction, then maintain a gentle reflux until the magnesium is consumed.

-

Cool the Grignard reagent to 0 °C and add a solution of acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product.

Step 3: Deprotection

-

Dissolve the N-protected this compound in a suitable solvent.

-

Add the appropriate deprotection reagent (e.g., TBAF for silyl protecting groups, TFA for BOC, or NaOH/MeOH for tosyl).

-

Stir the reaction at the appropriate temperature until the deprotection is complete.

-

Work up the reaction and purify the final product, this compound, by column chromatography or recrystallization.

Table 2: Representative Reagents and Conditions for Synthesis

| Step | Reagent/Condition 1 | Reagent/Condition 2 | Reagent/Condition 3 | Typical Yield |

| Protection | TsCl, NaH, DMF | (Boc)₂O, DMAP, CH₂Cl₂ | SEMCl, NaH, THF | >90% |

| Grignard/Acylation | Mg, THF, reflux | i-PrMgCl, THF, -20 °C | n-BuLi, THF, -78 °C | 50-70% |

| Deprotection | NaOH, MeOH/H₂O, reflux | TFA, CH₂Cl₂ | TBAF, THF | >80% |

Alternative Synthetic Routes: Palladium-Catalyzed Cross-Coupling Reactions